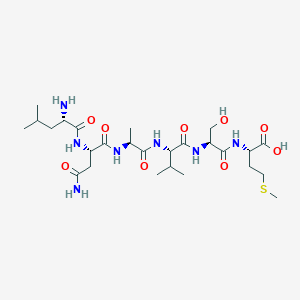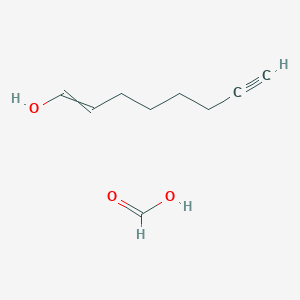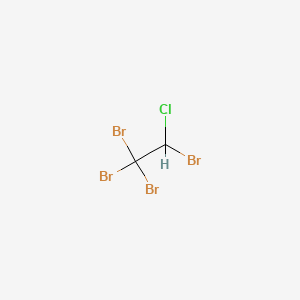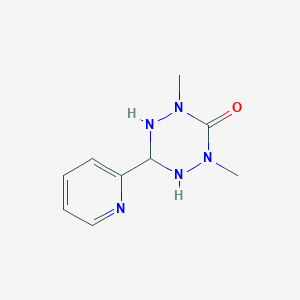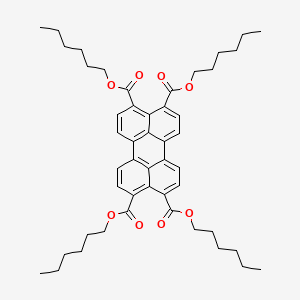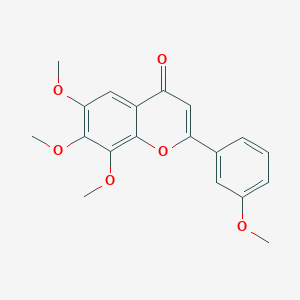
N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide: is an organic compound characterized by the presence of two nitro groups and a carbothioamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dinitrobenzoyl chloride with dimethylamine and subsequent treatment with a thiol reagent under controlled conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further react to form a variety of products.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Oxidized nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It can be used as a model compound to investigate the mechanisms of action of similar substances .
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The carbothioamide group may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares similar structural features and chemical properties with N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide.
1,3-Dinitrobenzene: A simpler nitroaromatic compound that serves as a precursor for more complex derivatives.
3,5-Dinitrotoluene: Another nitroaromatic compound with similar reactivity and applications.
Uniqueness: this compound is unique due to the presence of both nitro and carbothioamide groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
518068-02-5 |
|---|---|
Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
N,N-dimethyl-3,5-dinitrobenzenecarbothioamide |
InChI |
InChI=1S/C9H9N3O4S/c1-10(2)9(17)6-3-7(11(13)14)5-8(4-6)12(15)16/h3-5H,1-2H3 |
InChI Key |
UKAYCIQTLYBYMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
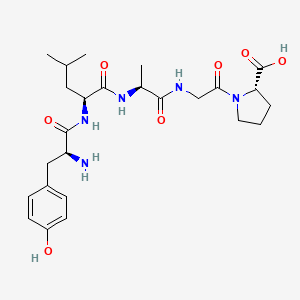
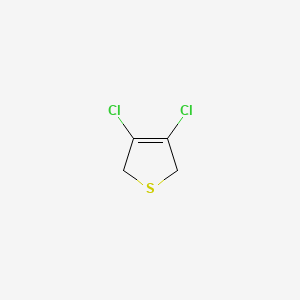
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
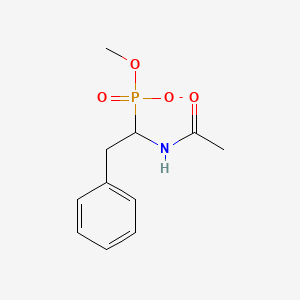

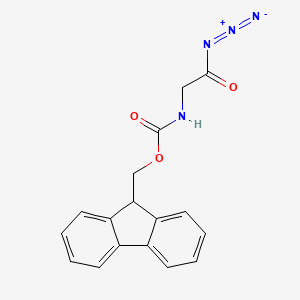
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
